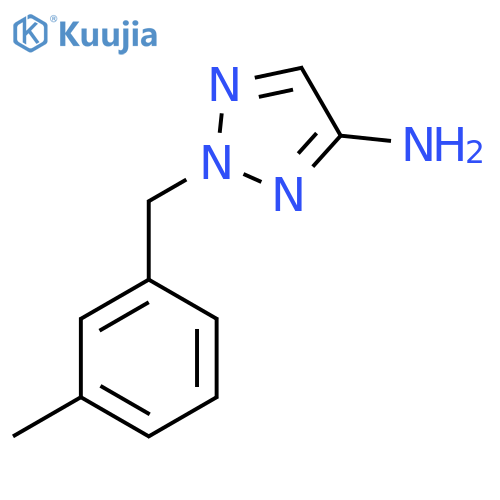Cas no 1780219-01-3 (2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine)

1780219-01-3 structure
商品名:2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine
2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
- EN300-1113990
- 1780219-01-3
- 2H-1,2,3-Triazol-4-amine, 2-[(3-methylphenyl)methyl]-
- 2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine
-
- インチ: 1S/C10H12N4/c1-8-3-2-4-9(5-8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)
- InChIKey: PZOIUKVAHOFFCK-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=C(C)C=2)N=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 188.106196400g/mol
- どういたいしつりょう: 188.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 403.6±47.0 °C(Predicted)
- 酸性度係数(pKa): 2.66±0.22(Predicted)
2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113990-1.0g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1113990-0.25g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1113990-0.5g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1113990-5g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1113990-10.0g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1113990-5.0g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1113990-0.05g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1113990-2.5g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1113990-1g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1113990-0.1g |
2-[(3-methylphenyl)methyl]-2H-1,2,3-triazol-4-amine |
1780219-01-3 | 95% | 0.1g |
$741.0 | 2023-10-27 |
2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
1780219-01-3 (2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
